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Compound of Interest

Compound Name: GBR 12935

Cat. No.: B1674642

GBR 12935 Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with essential information, troubleshooting guides, and frequently asked
guestions regarding the use of GBR 12935, with a particular focus on its off-target effects at
high concentrations.

Frequently Asked Questions (FAQSs)

Q1: What is the primary target of GBR 129357

Al: GBR 12935 is a potent and selective inhibitor of the dopamine transporter (DAT), also
referred to as the dopamine uptake complex. It binds with high affinity to DAT, thereby blocking
the reuptake of dopamine from the synaptic cleft and increasing its extracellular concentration.

Q2: How selective is GBR 12935 for the dopamine transporter?

A2: GBR 12935 exhibits high selectivity for the dopamine transporter over other monoamine
transporters, such as the norepinephrine transporter (NET) and the serotonin transporter
(SERT). Studies have shown that compounds like nisoxetine and fluoxetine, which are
selective inhibitors of norepinephrine and serotonin uptake respectively, do not inhibit the
binding of [3H]GBR 12935 at concentrations that are effective for their primary targets.
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Q3: What are the known off-target binding sites for GBR 12935, especially at higher
concentrations?

A3: At higher concentrations, GBR 12935 has been shown to interact with several off-target
sites:

e Cytochrome P450 2D6 (CYP2D6): GBR 12935 binds with high affinity to the human CYP2D6
enzyme. This binding is not sensitive to dopamine.

o Piperazine Acceptor Site: GBR 12935 binds to a distinct "piperazine acceptor site" that is
different from the dopamine uptake complex. This site is distributed more uniformly
throughout the brain, unlike the dopamine transporter which is concentrated in dopaminergic
regions.

o Synaptic Vesicles: GBR 12935 can also inhibit the uptake of dopamine into brain synaptic
vesicles, although at concentrations about ten times higher than those needed to block
neuronal uptake.

Q4: What is the significance of GBR 12935 binding to CYP2D67?

A4: The high-affinity binding of GBR 12935 to CYP2D6, an important drug-metabolizing
enzyme, suggests a potential for drug-drug interactions. If co-administered with other drugs
that are substrates or inhibitors of CYP2D6, GBR 12935 could alter their metabolism,
potentially leading to unexpected pharmacokinetic profiles or adverse effects. This is a critical
consideration in complex experimental designs involving multiple compounds.

Q5: What are the recommended working concentrations for GBR 12935 to minimize off-target
effects?

A5: To maintain selectivity for the dopamine transporter, it is recommended to use the lowest
effective concentration of GBR 12935. For in vitro binding assays, concentrations in the low
nanomolar range are typically sufficient, given its high affinity for DAT (Kd values reported
between 1-5 nM). For functional assays like dopamine uptake inhibition, concentrations in the
range of 1-100 nM are common. In in vivo microdialysis studies, higher concentrations (e.g.,
100 uM) have been used to elicit a robust increase in extracellular dopamine; however, at
these concentrations, off-target effects are more likely to occur. It is crucial to perform dose-
response curves to determine the optimal concentration for your specific experimental setup.
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Data Presentation

Table 1: Binding Affinities of GBR 12935 for On-Target and Off-Target Sites

Affinity

Target Species Preparation . Value (nM) Reference
Metric
Dopamine Caudate
Transporter Human Nucleus Kd 2.34+£0.18
(DAT) Membranes
Dopamine
Transporter Human Striatum Kd 3.2
(DAT)
Dopamine i
Striatal
Transporter Rat KD 5.5
Membranes
(DAT)
Expressed in
CYP2D6 Human Kd 42.2
Yeast Cells
Piperazine
Acceptor Site Human Putamen KiH 54
(High Affinity)
Piperazine
Acceptor Site Human Putamen KiL 4500
(Low Affinity)

Mandatory Visualizations

© 2025 BenchChem. All rights reserved. 3/5 Tech Support


https://www.benchchem.com/product/b1674642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

On-Target Effects

High Affinity
Inhibition

Dopamine Transporter (DAT) Blocks

Dopamine Reuptake
GBR 12935

High Affinity
Binding

Off-Target Effects (High Concentrations)
Binding

CYP2D6

Inhibits DA Uptake

Piperazine Acceptor Site

Synaptic Vesicles

Unexpected Experimental
Result with GBR 12935

Is the effect observed in a GBR 12935
DAT-negative system?

Dopamine Transporter

(DAT)

Is a high concentration AN

(>1 pM) being used? \

\

‘Reuptake (-)
\

\
\

A

Synaptic Dopamine

Likely On-Target Effect

(Consider other factors) by CHAETER) Sise

Activates

Y

Postsynaptic D2
Troubleshooting Actions Receptor

1. Lower GBR 12935 concentration.
2. Use a structurally different DAT inhibitor.

Downstream Signaling
(e.g., ICAMP)

3. Test for CYP2D6 involvement with
a specific inhibitor (e.g., quinidine).

v

4. Verify DAT expression in your system.

Cellular Response

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Click to download full resolution via product page

» To cite this document: BenchChem. [GBR 12935 off-target effects at high concentrations].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674642#gbr-12935-off-target-effects-at-high-
concentrations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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